CID 137699139
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 137699139” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Analyse Chemischer Reaktionen
The compound “CID 137699139” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others.
Wissenschaftliche Forschungsanwendungen
The compound “CID 137699139” has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. Additionally, in industry, the compound could be used in the development of new materials or as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of the compound “CID 137699139” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific properties of the compound and the context in which it is studied.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, “CID 137699139” may exhibit unique properties that make it particularly valuable for certain applications. Similar compounds can be identified based on their chemical structure and properties. For example, compounds with similar functional groups or molecular frameworks may share certain characteristics but differ in their specific activities or applications. The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that distinguish it from other related compounds.
Conclusion
The compound “this compound” is a chemical entity with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility. Further research and exploration of this compound may uncover new applications and insights into its properties and effects.
Eigenschaften
Molekularformel |
C13H13N4O2 |
---|---|
Molekulargewicht |
257.27 g/mol |
InChI |
InChI=1S/C13H13N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19) |
InChI-Schlüssel |
SURPSOOFUAMYIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(C=CC(=C2)C3=N[N]C(=O)CC3)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.